molecular formula C13H18FN B1341332 4-(4-Fluoro-2-methyl-benzyl)-piperidine CAS No. 955287-76-0

4-(4-Fluoro-2-methyl-benzyl)-piperidine

Cat. No. B1341332
CAS RN: 955287-76-0
M. Wt: 207.29 g/mol
InChI Key: SQUYQGJDAZQSAI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methyl-benzyl)-piperidine, commonly referred to as 4FMBP, is an organic compound with a wide range of applications in the scientific field. It is a cyclic, heterocyclic compound that belongs to the class of piperidines and is composed of a piperidine ring with a methyl substituent at position 2 and a fluoro-methyl substituent at position 4. 4FMBP has been used in numerous scientific studies, ranging from synthesis to biological applications.

Scientific Research Applications

Synthesis and Labeling Techniques

Synthesis of Neuroleptic Agents : The compound has been involved in the synthesis of neuroleptic agents, where specific labeling techniques, such as the use of carbon-14, have been applied for metabolic studies. These synthesis methods are crucial for developing neuroleptic drugs and understanding their metabolism (Nakatsuka, Kawahara, & Yoshitake, 1981).

Isotopomers Synthesis : Studies have demonstrated convenient methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine, which are essential for pharmacological and biochemical research, providing insights into the mechanisms of action of various compounds (Proszenyák et al., 2005).

Pharmaceutical Applications

Potential Atypical Antipsychotics : Certain derivatives have been identified as potential atypical antipsychotic agents. These compounds have shown efficacy in behavioral models predictive of antipsychotic efficacy, indicating their potential in treating psychiatric disorders (Bolós et al., 1996).

Muscarinic Acetylcholine Receptor Ligands : Piperidyl and pyrrolidyl benzilates, synthesized from 4-piperidinol and related compounds, have been evaluated as in vivo ligands for muscarinic acetylcholine receptors. These studies are significant for developing treatments for neurological disorders (Skaddan et al., 2000).

Chemical Properties and Drug Design

Efficient Synthetic Routes : Novel approaches to synthesizing substituted benzyl)piperidines highlight the compound's versatility in drug design and development. These methods facilitate the creation of a variety of compounds with potential therapeutic applications (Furman & Dziedzic, 2003).

Corrosion Inhibition : Piperidine derivatives, including those related to 4-(4-Fluoro-2-methyl-benzyl)-piperidine, have been studied for their corrosion inhibition properties on iron. This research has implications for industrial applications, demonstrating the compound's multifaceted utility (Kaya et al., 2016).

properties

IUPAC Name

4-[(4-fluoro-2-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10-8-13(14)3-2-12(10)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUYQGJDAZQSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588790
Record name 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-2-methyl-benzyl)-piperidine

CAS RN

955287-76-0
Record name 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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